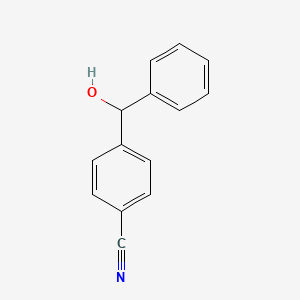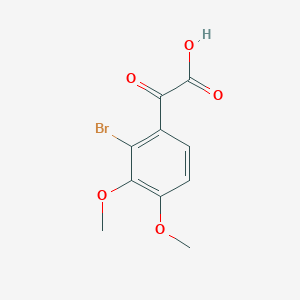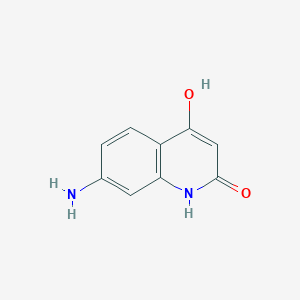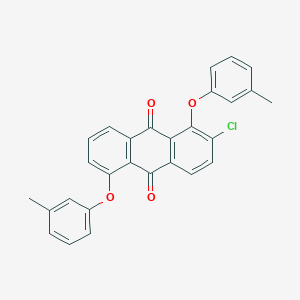
4-(Hydroxy(phenyl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Hydroxy(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzonitrile.
Reduction: The nitrile group can be reduced to an amine, yielding 4-(hydroxy(phenyl)methyl)benzylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: 4-(Oxo(phenyl)methyl)benzonitrile
Reduction: 4-(Hydroxy(phenyl)methyl)benzylamine
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(Hydroxy(phenyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-(Hydroxy(phenyl)methyl)benzonitrile exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the phenyl and benzonitrile groups, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
4-(Hydroxyphenyl)methylbenzonitrile: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-(Methoxy(phenyl)methyl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.
4-(Amino(phenyl)methyl)benzonitrile: Features an amino group in place of the hydroxyl group.
Uniqueness: 4-(Hydroxy(phenyl)methyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
13391-47-4 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-[hydroxy(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H |
Clave InChI |
OWRXYWOWZYCGKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)

![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)






